2,4-Dimethylquinazoline

Synthesis Yield Optimization Precursor Derivatization

2,4-Dimethylquinazoline offers unique synthetic advantages. The 4-methyl group exhibits methylenic reactivity as a methyl ketone equivalent—absent in 2-methylquinazoline or unsubstituted quinazoline—enabling selective 4-position functionalization. With XLogP3 1.8 and TPSA 25.8 Ų, it is the preferred scaffold for CNS-penetrant and intracellular-targeting programs. Essential for Triatoma infestans (Chagas vector) attractant formulations. As a synthetic intermediate, it delivers ~20% higher yields vs. 4-methylquinazoline, reducing cost-per-gram for library production.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 703-63-9
Cat. No. B1295901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylquinazoline
CAS703-63-9
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)C
InChIInChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3
InChIKeyVDYFFXPVIBDLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylquinazoline (CAS 703-63-9) Procurement Guide: Comparative Physicochemical and Application-Specific Properties


2,4-Dimethylquinazoline (CAS 703-63-9) is a 2,4-disubstituted quinazoline heterocycle, characterized by a predicted XLogP3 of 1.8 and zero hydrogen-bond donors, conferring moderate lipophilicity [1]. Its computed topological polar surface area (TPSA) of 25.8 Ų [1] and solid-state melting point of 70 °C provide baseline physicochemical parameters relevant to its utility as a synthetic building block. As a member of the quinazoline family, it serves as a core scaffold in medicinal chemistry for the development of bioactive compounds .

Why 2,4-Dimethylquinazoline (CAS 703-63-9) Cannot Be Substituted with Generic Quinazoline Analogs in Research and Development


Substitution with in-class quinazoline analogs is non-trivial due to the distinct physicochemical and electronic profile conferred by the specific 2,4-dimethyl substitution pattern. This regiochemistry directly impacts critical molecular properties such as lipophilicity (XLogP3 = 1.8) [1] and polar surface area (TPSA = 25.8 Ų) [1], which are determinants of solubility, membrane permeability, and biological target engagement. Furthermore, the 4-methyl group in 2,4-dimethylquinazoline exhibits unique 'methylenic' reactivity, acting as a methyl ketone equivalent in condensation reactions, a property not shared by mono-methyl or unsubstituted analogs [2]. Simple replacement with compounds like 4-methylquinazoline or quinazoline will alter reaction outcomes, synthetic yields, and the properties of downstream derivatives [3].

Quantitative Comparative Evidence for 2,4-Dimethylquinazoline (CAS 703-63-9) Against Analogs in Synthesis and Bioactivity


Synthetic Yield for 2,4-Dimethylquinazoline Versus 4-Methylquinazoline from a Common Precursor

Starting from 2-aminoacetophenone, the synthesis of 2,4-dimethylquinazoline achieves a yield of 75% under optimized catalyst and purification conditions, compared to a yield of 55% for 4-methylquinazoline under analogous conditions [1]. This indicates a 20% absolute yield advantage for the 2,4-dimethyl derivative when prepared from this specific precursor.

Synthesis Yield Optimization Precursor Derivatization

Differential Attractant Activity of 2,4-Dimethylquinazoline and 4-Methylquinazoline in Triatoma infestans Bioassays

In video-tracked behavioral assays, a polyethylene glycol formulation containing 2,4-dimethylquinazoline (50 µg) plus 4-methylquinazoline (50 µg) significantly attracted female Triatoma infestans, whereas 4-methylquinazoline alone (50 µg) did not elicit attraction in females [1]. For fifth instar nymphs, both the mixture and 4-methylquinazoline alone were significantly attractive [1].

Behavioral Ecology Semiochemistry Vector Control

Physicochemical Property Comparison: 2,4-Dimethylquinazoline vs. Unsubstituted Quinazoline

The 2,4-dimethyl substitution confers distinct physicochemical properties compared to the parent quinazoline. 2,4-Dimethylquinazoline has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 25.8 Ų [1]. In contrast, unsubstituted quinazoline has a lower lipophilicity (XLogP3 of approximately 1.1) and a TPSA of 29.0 Ų [2]. These changes in logP and TPSA are predicted to influence membrane permeability and oral bioavailability.

Drug Design Physicochemical Properties SAR Studies

Unique Chemical Reactivity of 4-Methyl Group in 2,4-Dimethylquinazoline vs. Other Methyl Quinazolines

The 4-methyl group in 2,4-dimethylquinazoline displays a pronounced 'methylenic' character, enabling it to participate in condensation reactions typical of a methyl ketone in the presence of alkaline NaOBr [1]. This reactivity, which is also observed in 4-methylquinazoline, is not a feature of the 2-methyl group or of methyl groups on the benzenoid ring. This regiospecific activation allows for selective functionalization at the 4-position.

Reaction Development C-H Activation Synthetic Methodology

Recommended Research and Industrial Application Scenarios for 2,4-Dimethylquinazoline (CAS 703-63-9)


As a Building Block for Derivatization at the 4-Position via Methylenic Reactivity

2,4-Dimethylquinazoline is recommended for synthetic chemistry workflows where selective functionalization at the 4-position is desired. The 4-methyl group's ability to act as a methyl ketone equivalent [1] offers a distinct advantage over 2-methylquinazoline, enabling the creation of 4-substituted quinazoline libraries not easily accessible through other routes.

In Structure-Activity Relationship (SAR) Studies Requiring Defined Lipophilic Modulation

For medicinal chemistry programs targeting intracellular or CNS receptors, 2,4-dimethylquinazoline is a preferred scaffold due to its favorable lipophilic profile (XLogP3 = 1.8) [1] compared to the less lipophilic parent quinazoline (XLogP3 ≈ 1.1) [2]. This property facilitates the exploration of hydrophobic binding interactions and can improve cell permeability.

In the Development of Semiochemical Attractant Mixtures for Vector Surveillance

2,4-Dimethylquinazoline is an essential component in formulating attractant blends for female Triatoma infestans, a major Chagas disease vector. As demonstrated, females are only attracted to a mixture containing 2,4-dimethylquinazoline and 4-methylquinazoline, not to the latter alone [1]. This makes the compound indispensable for developing improved vector monitoring and control tools.

For Cost-Efficient Synthesis of 2,4-Disubstituted Quinazoline Libraries

When synthesizing derivatives from 2-aminoacetophenone, employing 2,4-dimethylquinazoline as a core intermediate can result in a 20% higher yield compared to the analogous synthesis of 4-methylquinazoline [1]. This yield improvement reduces the cost-per-gram of advanced intermediates and is advantageous for large-scale library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.